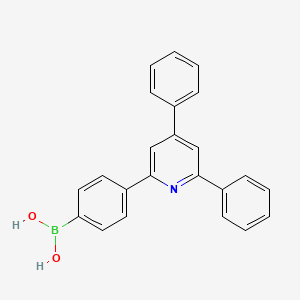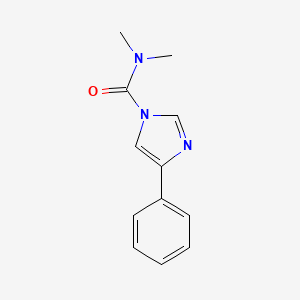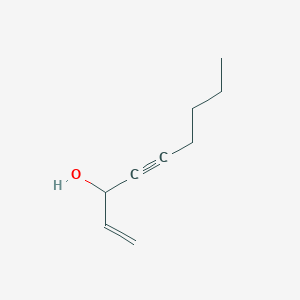
Non-1-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-1-en-4-yn-3-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of both a double bond (en) and a triple bond (yn) within its structure, making it a conjugated enyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-1-en-4-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of an appropriate aldehyde with an acetylide anion, followed by a reduction step. For example, the reaction of propargyl alcohol with an aldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the enyne structure through coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Non-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes, Alkenes
Substitution: Chlorinated derivatives
Applications De Recherche Scientifique
Non-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Non-1-en-4-yn-3-ol involves its interaction with molecular targets through its enyne moiety. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Non-1-en-4-yn-3-ol can be compared with other enynes such as:
Non-1-en-3-ol: Similar structure but with the triple bond at a different position.
Non-2-en-4-yn-1-ol: Another enyne with the double and triple bonds in different positions.
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
non-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3 |
Clé InChI |
MHRDIISTLAMZSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)

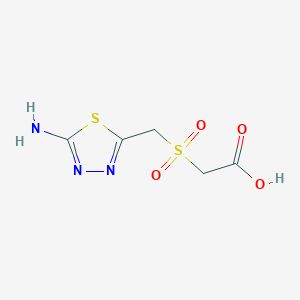
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
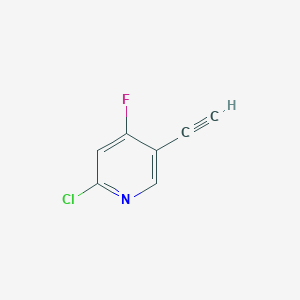
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

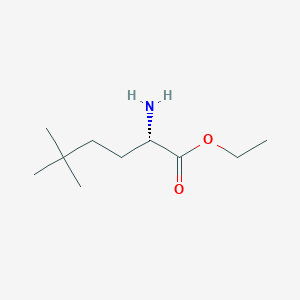
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
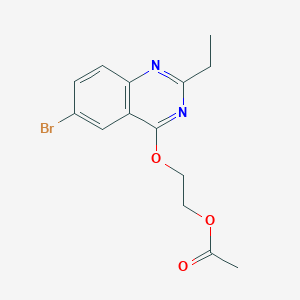
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
